"N-methyl-N-(4-piperidin-1-ylbenzyl)amine" CAS 852180-55-3 characterization
"N-methyl-N-(4-piperidin-1-ylbenzyl)amine" CAS 852180-55-3 characterization
An In-Depth Technical Guide to the Synthesis and Characterization of N-methyl-N-(4-piperidin-1-ylbenzyl)amine (CAS 852180-55-3)
Foreword: The Scientific Imperative for Rigorous Characterization
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is not merely a procedural step but the bedrock of scientific integrity. The molecule at the subject of this guide, N-methyl-N-(4-piperidin-1-ylbenzyl)amine, embodies a structural motif—the N-benzylpiperidine scaffold—that is frequently employed by medicinal chemists to modulate physicochemical properties and biological activity.[1] The presence of the piperidine ring can enhance metabolic stability, improve pharmacokinetic profiles, and provide a three-dimensional architecture for optimal target engagement.[2][3] This guide provides a comprehensive, field-proven framework for the synthesis, purification, and multi-technique characterization of this tertiary amine, ensuring that researchers can proceed with confidence in the identity and purity of their material.
Part 1: Synthesis and Purification
A robust and scalable synthesis is the first step in any characterization workflow. For N-methyl-N-(4-piperidin-1-ylbenzyl)amine, reductive amination stands out as the most efficient and controllable method.[4][5] This strategy involves the reaction of an aldehyde with an amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the target amine.[6]
Synthetic Pathway: Reductive Amination
The chosen pathway involves the reaction of 4-(piperidin-1-yl)benzaldehyde with methylamine in the presence of a mild reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃]. This reductant is particularly advantageous as it is selective for the iminium ion in the presence of the starting aldehyde, minimizing side reactions.[4]
Experimental Protocol: Synthesis
Objective: To synthesize N-methyl-N-(4-piperidin-1-ylbenzyl)amine.
Materials:
-
4-(Piperidin-1-yl)benzaldehyde
-
Methylamine (e.g., 2.0 M solution in THF)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃]
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-(piperidin-1-yl)benzaldehyde (1.0 eq) in anhydrous DCM, add methylamine solution (1.2 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality: Portion-wise addition controls the reaction rate and any potential exotherm.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol: Amine-Functionalized Chromatography
Basic amines often exhibit poor peak shape and streaking on standard silica gel due to strong interactions with acidic silanol groups. Using an amine-functionalized stationary phase or adding a modifier like triethylamine to the eluent is crucial for effective purification.[7]
Objective: To purify the crude product using flash chromatography.
Materials:
-
Crude N-methyl-N-(4-piperidin-1-ylbenzyl)amine
-
Amine-functionalized silica gel (or standard silica with 1% triethylamine in the eluent)
-
Eluent system: Hexane/Ethyl Acetate gradient
Procedure:
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the adsorbed material onto a pre-packed column with the chosen stationary phase, equilibrated with the initial eluent (e.g., 95:5 Hexane/Ethyl Acetate).
-
Elute the compound using a gradient of ethyl acetate in hexane. Rationale: A gradient elution ensures efficient separation of the non-polar starting material and the more polar amine product.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified amine, typically as an oil or low-melting solid.
Part 2: Comprehensive Structural and Purity Characterization
A multi-technique approach is essential for unambiguous structure confirmation and purity assessment. Each technique provides orthogonal, complementary information, creating a self-validating dataset.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a small molecule.[8] Both ¹H and ¹³C NMR are required for a full characterization.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and proton-decoupled ¹³C spectra on a 400 MHz or higher spectrometer. Ensure sufficient scans for a good signal-to-noise ratio.[9] For unambiguous assignments, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are recommended.
Expected Spectral Data:
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-2', H-6' | 7.20 - 7.35 | d | 2H | Protons ortho to CH₂ |
| H-3', H-5' | 6.85 - 6.95 | d | 2H | Protons meta to CH₂ |
| H-7 (Ar-CH₂ -N) | ~3.50 | s | 2H | Benzylic protons |
| H-2, H-6 (piperidine) | ~3.10 | t | 4H | Piperidine protons α to N |
| H-8 (CH₃ -N) | ~2.25 | s | 3H | N-methyl protons |
| H-3, H-5 (piperidine) | ~1.70 | m | 4H | Piperidine protons β to N |
| H-4 (piperidine) | ~1.55 | m | 2H | Piperidine proton γ to N |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| C-4' (Ar-N) | ~150.0 | Aromatic C attached to piperidine N |
| C-1' (Ar-CH₂) | ~130.0 | Aromatic C attached to CH₂ |
| C-2', C-6' | ~129.5 | Aromatic CH |
| C-3', C-5' | ~116.5 | Aromatic CH |
| C-7 (Ar-CH₂ -N) | ~62.0 | Benzylic carbon |
| C-2, C-6 (piperidine) | ~49.5 | Piperidine C α to N |
| C-8 (CH₃ -N) | ~42.0 | N-methyl carbon |
| C-3, C-5 (piperidine) | ~25.5 | Piperidine C β to N |
| C-4 (piperidine) | ~24.0 | Piperidine C γ to N |
Note: Predicted shifts are based on the analysis of similar structures like 1-benzylpiperidine and N-methylbenzylamine. Actual values may vary slightly.[10][11]
Mass Spectrometry (MS)
MS provides the molecular weight and, through fragmentation, key structural information. Electrospray ionization (ESI) is ideal for this polar amine.
Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into an ESI source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Acquire data in positive ion mode.
-
Tandem MS (MS/MS): Select the protonated molecular ion [M+H]⁺ for collision-induced dissociation (CID) to obtain fragmentation data.
Expected Mass Spectrometry Data:
| Analysis Type | Expected m/z | Interpretation |
| HRMS (ESI+) | 205.1705 | [M+H]⁺ for C₁₃H₂₁N₂⁺ (Calculated: 205.1705) |
| MS/MS of 205.17 | 189.1386 | Loss of CH₄ |
| 146.1281 | Cleavage of N-methylbenzyl bond, [C₁₀H₁₆N]⁺ | |
| 132.1121 | Cleavage of benzyl-N bond, [C₉H₁₄N]⁺ | |
| 91.0542 | Tropylium ion, [C₇H₇]⁺ - characteristic of benzyl groups[12][13] | |
| 84.0813 | Piperidine fragment, [C₅H₁₀N]⁺ |
Rationale: The fragmentation pattern is predictable. The most facile cleavage often results in the formation of the stable tropylium cation (m/z 91).[14] Other cleavages alpha to the nitrogen atoms are also expected.[15]
Infrared (IR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[16]
Protocol: FTIR Analysis
-
Sample Preparation: If the compound is an oil, place a small drop between two NaCl or KBr plates to create a thin film. If it is a solid, prepare a KBr pellet.
-
Data Acquisition: Record the spectrum, typically from 4000 to 600 cm⁻¹.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Interpretation |
| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |
| 2950 - 2800 | Strong | C-H stretch | Aliphatic (piperidine, benzyl, methyl) C-H[17] |
| ~2800 | Medium | C-H stretch | "Bohlmann band" characteristic of tertiary amines |
| 1610, 1515 | Medium-Strong | C=C stretch | Aromatic ring skeletal vibrations |
| 1350 - 1250 | Medium-Strong | C-N stretch | Aromatic amine (Ar-N) C-N stretch[18] |
| 1250 - 1020 | Medium | C-N stretch | Aliphatic amine (Alkyl-N) C-N stretch[18][19] |
| ~820 | Strong | C-H bend | Para-substituted aromatic ring out-of-plane bend |
Note: As a tertiary amine, no N-H stretching bands are expected in the 3300-3500 cm⁻¹ region, which is a key diagnostic feature.[18][19]
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of a compound.[20] For a basic amine, a reversed-phase method on a C18 column is standard.
Protocol: HPLC Purity Analysis
-
Column: C18, 5 µm particle size, e.g., 4.6 x 150 mm.
-
Mobile Phase: A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water. B: 0.1% of the same acid in Acetonitrile. Rationale: The acidic modifier improves peak shape for basic analytes by protonating the amine and masking residual silanol interactions.
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.
-
Detection: UV detector set at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Analysis: Inject a ~1 mg/mL solution of the compound. Purity is determined by integrating the area of the main peak relative to the total area of all peaks.
Conclusion: A Validated Identity
The comprehensive characterization of N-methyl-N-(4-piperidin-1-ylbenzyl)amine requires an integrated analytical approach. By combining a reliable synthesis with orthogonal analytical techniques—NMR for structure, MS for molecular weight and fragmentation, IR for functional groups, and HPLC for purity—a self-validating and trustworthy data package is generated. This rigorous methodology ensures that subsequent research, whether in medicinal chemistry, pharmacology, or materials science, is built upon a foundation of unimpeachable chemical integrity.
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(Image depicting the reaction of 4-(piperidin-1-yl)benzaldehyde with methylamine and Sodium triacetoxyborohydride to yield N-methyl-N-(4-piperidin-1-ylbenzyl)amine)